methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate
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Overview
Description
Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate is an organic compound with the molecular formula C9H15NO3 It is a derivative of pentanoic acid and contains a dimethylamino group, a methylene group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate typically involves the reaction of a suitable precursor with dimethylamine and a methylene donor under controlled conditions. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as the methylene donor. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methylene and oxo groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A similar compound with an additional methyl group, used as a green solvent in various applications.
Dimethylaminomethylidene derivatives: These compounds share the dimethylamino and methylene groups and are used in the synthesis of heterocyclic compounds and as intermediates in organic synthesis.
Uniqueness
Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical transformations.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl (2Z)-2-(dimethylaminomethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C9H15NO3/c1-5-8(11)7(6-10(2)3)9(12)13-4/h6H,5H2,1-4H3/b7-6- |
InChI Key |
QSOGGNJSTUMNFI-SREVYHEPSA-N |
Isomeric SMILES |
CCC(=O)/C(=C/N(C)C)/C(=O)OC |
Canonical SMILES |
CCC(=O)C(=CN(C)C)C(=O)OC |
Origin of Product |
United States |
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